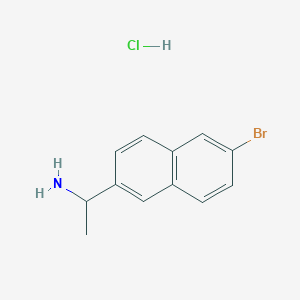

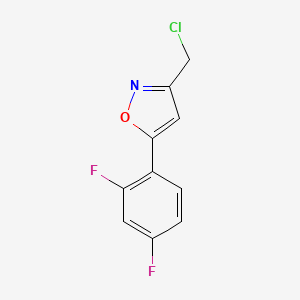

3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole” is a chemical compound with the molecular formula C10H6ClF2NO . It is used in the field of life sciences .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-propyl-N-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)amino]-2-propanols, which are analogues of fluconazole, have been synthesized . Another study reported the synthesis of a copper (II) complex by reacting CuCl2 and fluconazole at reflux in water and tetrahydrofuran .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as single crystal X-ray diffraction analysis .Chemical Reactions Analysis

While specific chemical reactions involving “3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole” are not available, studies have reported reactions involving similar compounds .Physical And Chemical Properties Analysis

The compound “3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole” has a molecular weight of 229.612 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications

Herbicidal Activity

Isoxazole derivatives have been recognized for their herbicidal properties. For instance, a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds and showed a low mammalian and environmental toxicity in various toxicological tests (Hwang et al., 2005).

Anti-Stress Agents

Isoxazole derivatives have been studied for their potential as anti-stress agents. A series of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized and evaluated for anti-stress activity. They demonstrated the ability to attenuate stress-induced behavioral alterations in mice, suggesting their potential as lead molecules for the development of anti-stress agents (Badru et al., 2012).

Anticancer Properties

Certain isoxazole derivatives have been explored for their anticancer properties. For example, 3,5-disubstituted isoxazole derivatives have been synthesized and tested for antiproliferative properties against cancer cell lines, showing the potential for further development in cancer treatment (Ananda et al., 2016).

Cognitive Enhancers

Isoxazole derivatives have also been investigated for their cognitive-enhancing properties. N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues were found to be potent agonists of human 5-HT(2A) and 5-HT(2C) receptors, with potential as bioavailable cognitive enhancers (Jensen et al., 2013).

Antidiabetic Agents

Isoxazole derivatives have been identified as potential antidiabetic agents. A family of acidic azoles, including isoxazol-3- and -5-ones, showed significant plasma glucose-lowering activity in genetically obese, diabetic mice, indicating their potential as new classes of antidiabetic agents (Kees et al., 1995).

Immunomodulatory Effects

The immunomodulatory properties of isoxazole derivatives have also been explored. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide demonstrated considerable immunomodulatory properties, potentially useful for the treatment of autoimmune diseases or as an adjuvant for vaccines (Drynda et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing difluoromethyl groups, are often used to functionalize diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

Biochemical Pathways

Difluoromethylation is a common process in the synthesis of biologically active compounds, suggesting that this compound may interact with multiple biochemical pathways .

properties

IUPAC Name |

3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-5-7-4-10(15-14-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVZGANGOKHRRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

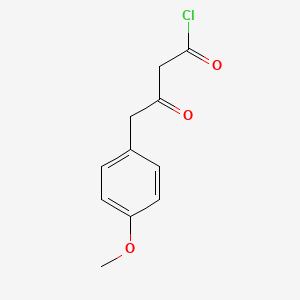

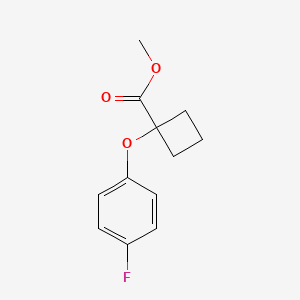

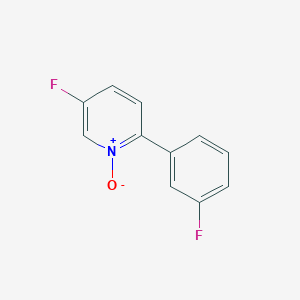

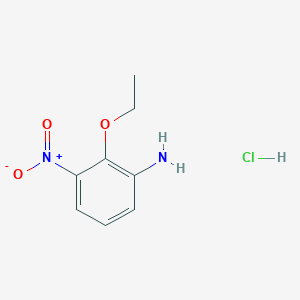

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)

![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)